5-Amino-6-bromo-4-chloropyridazin-3(2H)-one
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Overview
Description
5-Amino-6-bromo-4-chloropyridazin-3(2H)-one is a heterocyclic organic compound that contains a pyridazine ring substituted with amino, bromo, and chloro groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions starting from simpler precursors
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino group or the pyridazine ring.
Reduction: Reduction reactions could target the bromo or chloro substituents, leading to dehalogenation.
Substitution: Nucleophilic or electrophilic substitution reactions could replace the amino, bromo, or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a dehalogenated pyridazine.
Scientific Research Applications
5-Amino-6-bromo-4-chloropyridazin-3(2H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one would depend on its specific interactions with biological targets. It could interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-chloropyridazin-3(2H)-one: Lacks the bromo substituent.
6-Bromo-4-chloropyridazin-3(2H)-one: Lacks the amino substituent.
5-Amino-6-bromo-4-methylpyridazin-3(2H)-one: Has a methyl group instead of a chloro group.
Uniqueness
The unique combination of amino, bromo, and chloro substituents in 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C4H3BrClN3O |
---|---|
Molecular Weight |
224.44 g/mol |
IUPAC Name |
4-amino-3-bromo-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H3BrClN3O/c5-3-2(7)1(6)4(10)9-8-3/h(H3,7,9,10) |
InChI Key |
WFGMFWKANMROHN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)NN=C1Br)Cl)N |
Origin of Product |
United States |
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